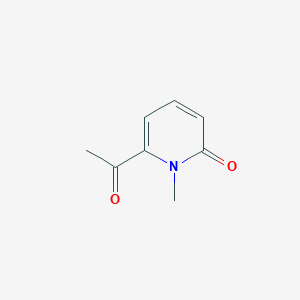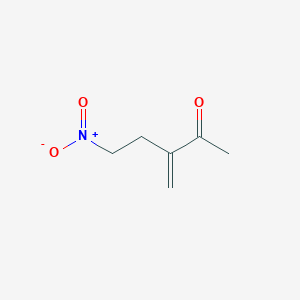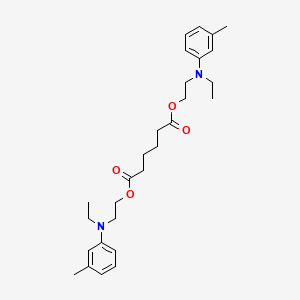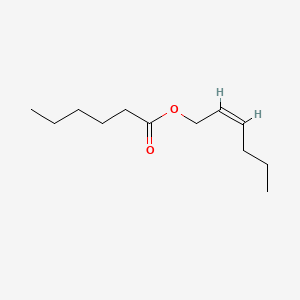
6-Acetyl-1-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-1-methylpyridin-2-one is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine, characterized by the presence of an acetyl group at the 6th position and a methyl group at the 1st position of the pyridin-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1-methylpyridin-2-one typically involves the acetylation of 1-methylpyridin-2-one. One common method is the Friedel-Crafts acylation, where 1-methylpyridin-2-one reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can efficiently produce the compound with high yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 6-Acetyl-1-methylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Acetyl-1-methylpyridin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of agrochemicals, polymers, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-1-methylpyridin-2-one involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to metal ions or enzyme active sites, influencing their activity. The acetyl group can participate in hydrogen bonding or hydrophobic interactions, while the pyridine ring can engage in π-π stacking or coordination with metal centers .
Comparación Con Compuestos Similares
- 2-Acetyl-6-methylpyridine
- 1-(6-Methylpyridin-2-yl)ethanone
- 2-Methyl-6-(1H-pyrazol-3-yl)pyridine
Comparison: 6-Acetyl-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and selectivity in various chemical processes .
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
6-acetyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-8(11)9(7)2/h3-5H,1-2H3 |
Clave InChI |
SAIFDMFFODFBCT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyltinbis[(2-hexadecanoyloxy)ethylmercaptide]](/img/structure/B13800315.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)



![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)




![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)

